N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

Catalog No.
S14342752
CAS No.
561008-59-1
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

CAS Number

561008-59-1

Product Name

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

IUPAC Name

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-11-3-4-12(2)15(9-11)17-16(19)14-7-5-13(10-18)6-8-14/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

BZFFDWHYNVOBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)CO

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide is an organic compound characterized by its unique structure, which includes a hydroxymethyl group and a 2,5-dimethylphenyl substituent. The molecular formula for this compound is C15H17N1O1, and it has a molecular weight of approximately 241.31 g/mol. The presence of the hydroxymethyl group at the para position of the benzamide moiety contributes to its chemical reactivity and potential biological activity.

  • Oxidation: The hydroxymethyl group can be oxidized to form formaldehyde or carboxylic acids.
  • Reduction: The compound may be reduced to yield corresponding amines.
  • Substitution Reactions: Electrophilic aromatic substitution can occur at the aromatic rings, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of benzamides, including this compound, may inhibit certain cancer cell lines while having minimal effects on normal cells, suggesting a degree of selectivity that is beneficial in therapeutic applications .

The synthesis of N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide typically involves:

  • Starting Materials: 4-formylbenzoic acid and 2,5-dimethylaniline.
  • Reaction Conditions: The reaction is generally carried out in a solvent like dimethylformamide or dichloromethane under reflux conditions.
  • Coupling Agents: A coupling agent such as dicyclohexylcarbodiimide may be used to facilitate the formation of the amide bond.
  • Purification: The product is purified through recrystallization or column chromatography.

This method allows for the efficient formation of the desired compound with good yields.

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide has several applications:

  • Medicinal Chemistry: As a potential drug candidate for treating inflammatory diseases and certain cancers.
  • Biochemical Research: Used as a tool compound in studies involving enzyme inhibition and protein interactions.
  • Material Science: Investigated for use in developing advanced materials due to its unique chemical properties.

Studies involving N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide have focused on its interactions with various biological targets. Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially leading to significant biological effects. For example, studies on related compounds suggest that modifications in the benzamide structure can influence binding affinity and selectivity towards target proteins .

When comparing N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide with other similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaKey Features
4-Amino-N-(2,5-dimethylphenyl)benzamideC15H16N2OContains an amino group
N-(hydroxymethyl)benzamideC8H9NOSimpler structure without dimethyl groups
4-tert-butyl-N-(2,5-dimethylphenyl)benzamideC19H23NOContains a tert-butyl substituent
N-(2-benzylamino)-2-oxoethylbenzamideC15H16N2OContains an oxo group

Uniqueness

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide stands out due to its specific substitution pattern which enhances its solubility and biological activity compared to simpler benzamides. Its structural complexity allows for diverse interactions within biological systems that can be exploited for therapeutic purposes .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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